Welcome to the BenchChem Online Store!
molecular formula C10H16O B167293 (-)-Camphor CAS No. 464-48-2

(-)-Camphor

Cat. No. B167293
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06630609B2

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC1(C2CCC1(C(C2)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min the solid (800 g) was collected by filtration
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 L of hexane
WASH
Type
WASH
Details
The solution was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630609B2

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC1(C2CCC1(C(C2)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min the solid (800 g) was collected by filtration
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 L of hexane
WASH
Type
WASH
Details
The solution was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630609B2

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC1(C2CCC1(C(C2)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min the solid (800 g) was collected by filtration
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 L of hexane
WASH
Type
WASH
Details
The solution was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630609B2

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC1(C2CCC1(C(C2)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min the solid (800 g) was collected by filtration
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 L of hexane
WASH
Type
WASH
Details
The solution was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06630609B2

Procedure details

To a vigorously stirred solution of 600 g (3.89 mol) of (−)-borneol in 1.5 L of glacial acetic acid at 0° C. was added 7.5 L of household bleach (Chlorox™) over a period of 1 h. After 30 min the solid (800 g) was collected by filtration and dissolved in 2 L of hexane. The solution was washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4 and concentrated to give 570 g (96%) of camphor.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]2([CH3:10])[CH:7]([OH:9])[CH2:8][CH:3]1[CH2:4][CH2:5]2.[O-]Cl.[Na+]>C(O)(=O)C>[C:6]12([CH3:10])[C:2]([CH3:11])([CH3:1])[CH:3]([CH2:4][CH2:5]1)[CH2:8][C:7]2=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
600 g
Type
reactant
Smiles
CC1(C2CCC1(C(C2)O)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 min the solid (800 g) was collected by filtration
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 L of hexane
WASH
Type
WASH
Details
The solution was washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.